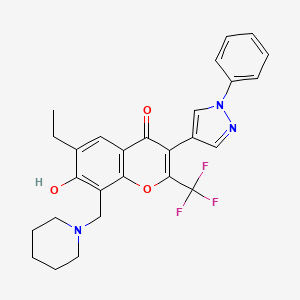
6-ethyl-7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C27H26F3N3O3 and its molecular weight is 497.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Ethyl-7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, often referred to as a chromenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a chromenone backbone, a trifluoromethyl group, and a phenyl-pyrazole moiety, which may contribute to its pharmacological properties.
Chemical Structure
The compound's chemical formula is C21H18N2O3, with a molecular weight of approximately 346.38 g/mol. The structural features include:
- Chromone Core : This bicyclic structure is known for various biological activities.
- Trifluoromethyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Pyrazole and Piperidine Substituents : These groups are often associated with diverse pharmacological effects.
Anticancer Properties
Recent studies have indicated that chromenone derivatives exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Specific findings include:
- Inhibition of Cell Proliferation : Compounds demonstrated growth inhibition with IC50 values ranging from 3.0 μM to 22.54 μM, comparable to standard chemotherapeutics such as doxorubicin .
- Mechanism of Action : Proposed mechanisms include induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .
Anti-inflammatory Effects
Chromenone derivatives have also been evaluated for their anti-inflammatory properties. Studies suggest that these compounds may inhibit inflammatory mediators such as TNF-alpha and IL-6, which are crucial in the pathogenesis of chronic inflammatory diseases. The anti-inflammatory activity is often assessed through in vitro assays measuring cytokine levels post-treatment.
Antimicrobial Activity
The compound has been screened for antimicrobial activity against various bacterial strains. Preliminary results indicate potential efficacy against Gram-positive bacteria, although further studies are required to establish minimum inhibitory concentrations (MICs) and mechanisms of action.
Case Studies
Research Findings
Research has revealed that the biological activity of this compound is influenced by its structural components. The trifluoromethyl group enhances its pharmacokinetic properties, allowing for better absorption and bioavailability. Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression and inflammation.
属性
IUPAC Name |
6-ethyl-7-hydroxy-3-(1-phenylpyrazol-4-yl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3N3O3/c1-2-17-13-20-24(35)22(18-14-31-33(15-18)19-9-5-3-6-10-19)26(27(28,29)30)36-25(20)21(23(17)34)16-32-11-7-4-8-12-32/h3,5-6,9-10,13-15,34H,2,4,7-8,11-12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVCLQLOSVIRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=CN(N=C4)C5=CC=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













